molecular formula C21H26ClN3O B5434312 2-[4-(4-chlorobenzyl)-1-piperazinyl]-N-(2,6-dimethylphenyl)acetamide

2-[4-(4-chlorobenzyl)-1-piperazinyl]-N-(2,6-dimethylphenyl)acetamide

Cat. No. B5434312
M. Wt: 371.9 g/mol
InChI Key: ZESRQJHXFPGYBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide, including those with benzyl and sulfonyl groups, has been extensively studied. These derivatives have been characterized and screened for their biological activities. The synthesis processes often involve the chloroacetylation of starting materials followed by reactions with substituted phenylpiperazine. For example, a practical process for making N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide starts from piperazine and N-chloroacetyl-2,6-xylidine, demonstrating a straightforward approach to these compounds (Guillaume et al., 2003).

Molecular Structure Analysis

The molecular structure of derivatives related to 2-[4-(4-chlorobenzyl)-1-piperazinyl]-N-(2,6-dimethylphenyl)acetamide has been explored through various techniques, including X-ray powder diffraction and crystallography. These studies provide insights into the arrangement of atoms within the molecules and the molecular conformation, contributing to a deeper understanding of their chemical behavior and potential interactions with biological targets (Olszewska et al., 2011).

Chemical Reactions and Properties

The chemical reactivity and properties of this compound derivatives have been investigated through various studies. These compounds have shown significant biological activities, which could be attributed to their chemical structure and reactivity. The reactivity of these compounds with different reagents and under various conditions has been explored to understand their potential applications in medicinal chemistry and other fields (Khan et al., 2019).

Physical Properties Analysis

The physical properties of this compound derivatives, including their solubility, melting points, and crystal structures, have been characterized. These properties are crucial for understanding the compound's behavior in different environments and for its formulation in potential applications. Studies involving powder diffraction data provide valuable information on the crystalline nature of these compounds, which is essential for their application in various scientific fields (E. Olszewska et al., 2011).

Chemical Properties Analysis

The chemical properties of this compound and its derivatives, such as their reactivity, stability, and interaction with biological molecules, have been a subject of extensive research. These studies help in understanding the compound's potential as a pharmacological agent and its mechanism of action at the molecular level. For instance, research on the biological screening of benzyl and sulfonyl derivatives of this compound revealed their potential antibacterial, antifungal, and anthelmintic activities, highlighting their chemical versatility and potential for drug development (Khan et al., 2019).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. As specific information about “2-[4-(4-chlorobenzyl)-1-piperazinyl]-N-(2,6-dimethylphenyl)acetamide” is not available, it’s difficult to provide a detailed safety profile .

Future Directions

The future directions in the study of “2-[4-(4-chlorobenzyl)-1-piperazinyl]-N-(2,6-dimethylphenyl)acetamide” would depend on the interest in this compound within the scientific community. As of now, there is limited information available on this compound .

properties

IUPAC Name

2-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O/c1-16-4-3-5-17(2)21(16)23-20(26)15-25-12-10-24(11-13-25)14-18-6-8-19(22)9-7-18/h3-9H,10-15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZESRQJHXFPGYBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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